

Alternative indicators to ninhydrin for detecting glycine in hippurate test.

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Compound of Interest

Compound Name: *Sodium hippurate*

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Technical Support Center: Hippurate Hydrolysis Test

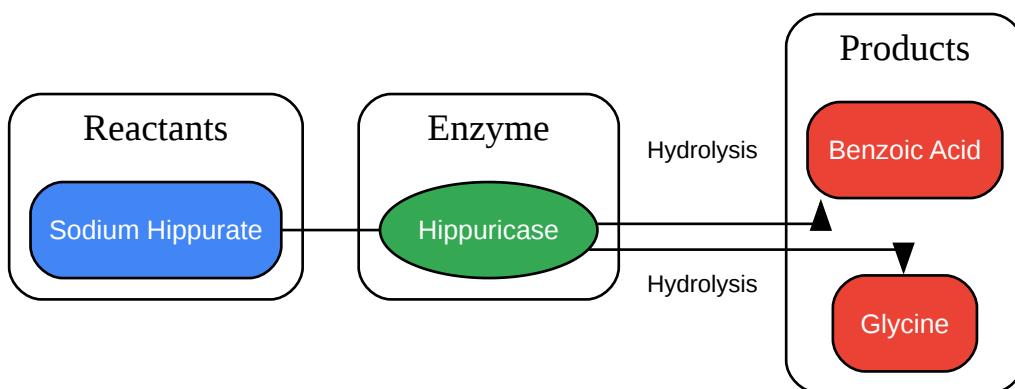
Welcome to the Technical Support Center for the Hippurate Hydrolysis Test. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting assistance, and answers to frequently asked questions regarding the detection of glycine in the hippurate test, with a special focus on alternatives to the conventional ninhydrin indicator.

Fundamentals of the Hippurate Hydrolysis Test

The hippurate hydrolysis test is a critical biochemical assay used for the presumptive identification of several key bacterial species, including *Gardnerella vaginalis*, *Streptococcus agalactiae* (Group B Streptococci), *Campylobacter jejuni*, and *Listeria monocytogenes*.^{[1][2][3]} The test's principle is elegantly simple: it identifies bacteria that possess the enzyme hippuricase (also known as hippurate hydrolase).

The Biochemical Pathway

The enzyme hippuricase catalyzes the hydrolysis of **sodium hippurate**, which is the glycine conjugate of benzoic acid. This enzymatic action cleaves the amide bond, yielding two primary products: benzoic acid and the amino acid glycine.^{[4][5]} The detection of one or both of these products signifies a positive test result.



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Caption: Enzymatic hydrolysis of **sodium hippurate** by hippuricase.

Glycine Detection: The Ninhydrin Method and Its Challenges

The most common rapid method for the hippurate test relies on the detection of glycine using ninhydrin.[3]

Principle of Ninhydrin Reaction

Ninhydrin is a powerful oxidizing agent that reacts with the primary amino group of glycine. This reaction, upon heating, causes an oxidative deamination of glycine, leading to the formation of a deep purple-colored complex known as Ruhemann's purple, which is readily visible.[1][3]

Standard Protocol: Ninhydrin-Based Hippurate Test

- Inoculation: Prepare a heavy suspension of the test organism (from an 18-24 hour culture) in a tube containing sterile water or a dedicated hippurate broth/disk.[5][6] An insufficient inoculum is a common cause of false-negative results.[1][2]
- Incubation: Incubate the suspension for 2 hours at 35-37°C.[4][5] This period allows the bacterial hippuricase, if present, to hydrolyze the hippurate substrate.
- Reagent Addition: Add 0.2 mL of the ninhydrin reagent to the suspension.[1][6]

- Second Incubation: Re-incubate the tube at 35-37°C for 15 to 30 minutes.[1][4]
- Result Interpretation:
 - Positive: Appearance of a deep blue or purple color.[1][2]
 - Negative: No color change or a faint yellow/pink color.[1][2]

Troubleshooting the Ninhydrin Method

This section addresses common issues encountered during the ninhydrin-based assay.

Q1: My negative control turned purple. What went wrong?

- Possible Cause 1: Contaminating Amino Acids. The most frequent cause is the presence of free amino acids from the growth medium. Ninhydrin is not specific to glycine; it reacts with most primary amines.[1][5] It is crucial to avoid picking up any agar when harvesting colonies.[2][4]
- Solution: Repeat the test, ensuring you only pick the top of a pure colony without touching the agar surface. Use a defined, protein-free hippurate broth if this issue persists.[7]
- Possible Cause 2: Prolonged Incubation. Incubating the test for more than 30 minutes after adding ninhydrin can lead to the breakdown of other components in the mixture, releasing amines and causing a false-positive reaction.[1][2][3]
- Solution: Strictly adhere to the 15-30 minute incubation window. Observe the tubes at 10-minute intervals and record the result as soon as a definitive deep purple color appears in the positive control.[4]

Q2: My known positive control (*S. agalactiae*) is negative. Why?

- Possible Cause 1: Insufficient Inoculum. The enzymatic reaction requires a critical concentration of hippuricase. A light suspension of bacteria may not produce enough glycine within the 2-hour incubation to be detected.[1][8]
- Solution: Ensure you make a heavy, visibly turbid suspension of the organism, equivalent to at least a No. 3 McFarland standard.[2]

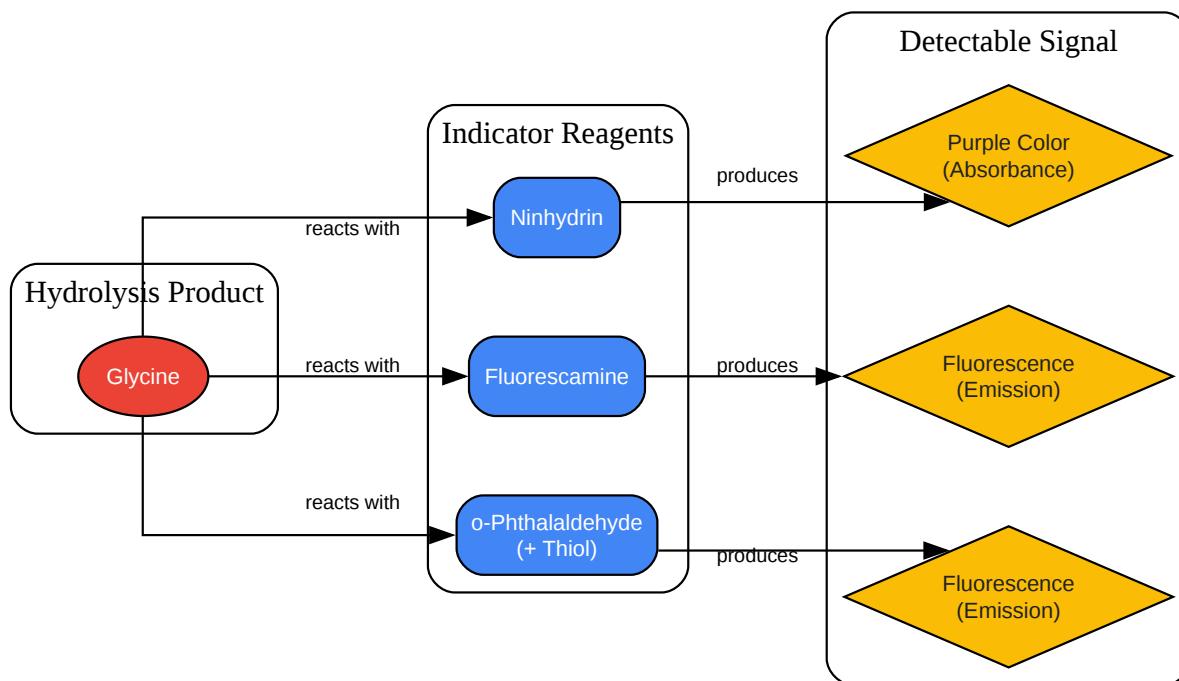
- Possible Cause 2: Reagent Deterioration. Both the hippurate and ninhydrin solutions have limited shelf lives. Hippurate solution can deteriorate within a week at 4°C, while ninhydrin solution is typically stable for about 6 months.[1][5][6]
- Solution: Always check the expiration dates of your reagents. Prepare fresh solutions as needed and store them under the recommended conditions (e.g., protect ninhydrin from light).[9] Run positive and negative controls with every batch of tests to validate reagent performance.

Q3: The color development is weak or ambiguous.

- Possible Cause: This could be due to a weakly positive organism or any of the issues causing false negatives (e.g., low inoculum, partially degraded reagents). Some organisms, like certain group D streptococci, may naturally produce a weak positive result.[9]
- Solution: First, re-verify your inoculum density and reagent quality. If the result remains weakly positive, the organism may require additional biochemical tests for definitive identification, such as the PYR test to differentiate enterococci from *S. agalactiae*.[3] A faint purple color should be interpreted as a negative result.[6]

Alternative Indicators for the Hippurate Test

While ninhydrin is standard for detecting glycine, alternative methods exist that detect either glycine or the co-product, benzoic acid. These alternatives can be valuable for confirmation, troubleshooting, or when higher sensitivity is required.



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Caption: Detection mechanisms for the hydrolysis product glycine.

Ferric Chloride: The Classical Approach

The original hippurate test method did not detect glycine at all. Instead, it identified the presence of benzoic acid.[3][4]

- Principle: After overnight incubation and centrifugation to remove bacteria, ferric chloride (FeCl_3) is added to the supernatant. If benzoic acid is present, a stable, reddish-brown precipitate (ferric benzoate) forms.
- Advantages: Directly measures the other hydrolysis product, providing an orthogonal method for confirmation.
- Disadvantages: Significantly slower (requires overnight incubation) and generally considered less sensitive than the rapid ninhydrin method.[3]

Fluorescamine: A High-Sensitivity Fluorogenic Alternative

For applications demanding higher sensitivity, fluorescamine offers a powerful alternative to colorimetric detection.

- Principle: Fluorescamine is a fluorogenic reagent that reacts almost instantly at room temperature with primary amines (like glycine) to form a highly fluorescent product.[10][11] The reagent itself and its hydrolysis byproducts are non-fluorescent, resulting in a very low background signal.[11]
- Advantages:
 - High Sensitivity: Can detect primary amines in the picomole range.[10][11]
 - Speed: The reaction is nearly instantaneous.[11]
- Disadvantages:
 - Instrumentation: Requires a spectrofluorometer or a microplate reader with fluorescence capabilities.
 - Cost: Generally more expensive than ninhydrin.
- Protocol Outline:
 - Perform the initial 2-hour incubation of the bacterial suspension with hippurate as in the standard protocol.
 - Centrifuge the suspension to pellet the bacteria.
 - Transfer the supernatant to a suitable cuvette or microplate well.
 - Add a borate buffer to adjust the pH to an alkaline range (e.g., pH 9.0).[10]
 - Add a freshly prepared solution of fluorescamine in acetone.[10]
 - Immediately measure the fluorescence (Excitation ~390 nm, Emission ~475 nm).

o-Phthalaldehyde (OPA): The Apex of Sensitivity

Ortho-phthalaldehyde, or OPA, is another fluorogenic reagent that offers even greater sensitivity than fluorescamine.[\[12\]](#)

- Principle: OPA reacts with primary amines in the presence of a thiol-containing compound (e.g., 2-mercaptoethanol or dithiothreitol) to form a highly fluorescent isoindole derivative.[\[13\]](#) [\[14\]](#)
- Advantages:
 - Exceptional Sensitivity: Reported to be 5-10 times more sensitive than fluorescamine.[\[12\]](#)
 - Aqueous Stability: OPA is soluble and stable in aqueous buffers, simplifying reagent preparation.[\[12\]](#)
- Disadvantages:
 - Instrumentation: Requires a spectrofluorometer or a fluorescence plate reader.
 - Thiol Requirement: The reaction requires the addition of a thiol, which has a strong odor and requires careful handling.
- Protocol Outline:
 - Follow steps 1-3 from the Fluorescamine protocol.
 - Prepare an OPA/thiol working solution in a suitable buffer (e.g., borate buffer, pH > 9).
 - Add the OPA working solution to the supernatant.
 - Allow the reaction to proceed for a few minutes at room temperature.
 - Measure the fluorescence (Excitation ~340 nm, Emission ~455 nm).[\[15\]](#)

Comparative Summary of Indicators

Feature	Ninhydrin	Ferric Chloride	Fluorescamine	O- Phthalaldehyd e (OPA)
Target Molecule	Glycine	Benzoic Acid	Glycine	Glycine
Detection Method	Colorimetric	Precipitation	Fluorometric	Fluorometric
Signal	Purple Color	Brown Precipitate	Fluorescence	Fluorescence
Sensitivity	Nanomole	Micromole	Picomole [10] [11] [12]	Picomole (higher than Fluorescamine)
Reaction Speed	15-30 min (with heat)	~10 min	Instantaneous	~1-2 min
Required Equipment	Heat block, Naked eye	Centrifuge, Naked eye	Spectrofluorometer	Spectrofluorometer
Key Advantage	Simple, inexpensive	Orthogonal confirmation	High sensitivity, fast	Highest sensitivity, aqueous stability
Key Limitation	Non-specific for amines	Slow (overnight culture)	Requires fluorometer	Requires fluorometer and thiol

Frequently Asked Questions (FAQs)

Q4: Can I use a spectrophotometer to read the ninhydrin reaction for a quantitative result?

A: Yes, this is certainly possible and is a common application of the ninhydrin reaction in biochemistry. The purple product, Ruhemann's purple, has a maximum absorbance at 570 nm. [\[10\]](#)[\[16\]](#) You can create a standard curve using known concentrations of glycine and measure the absorbance of your unknown samples to quantify the amount of glycine produced. However, for routine diagnostic identification, a qualitative visual assessment is sufficient.

Q5: Are there any other bacteria besides the "big four" that are hippurate positive?

A: Yes. While the test is most frequently used for *G. vaginalis*, *S. agalactiae*, *C. jejuni*, and *L. monocytogenes*, hippurate hydrolysis is also found in some species of other genera, such as *Bacillus*, *Corynebacterium*, and some *Enterobacteriaceae*.^{[1][5][6]} This is why the hippurate test is considered a presumptive test and should be used as part of a larger panel of biochemical or molecular tests for a complete and accurate identification.^{[5][8]}

Q6: My lab is considering switching to a fluorescent method. Which is better, Fluorescamine or OPA?

A: The choice depends on your specific needs.

- For a significant boost in sensitivity over ninhydrin with a very simple and rapid protocol, Fluorescamine is an excellent choice. The reaction is practically instant.^{[10][11]}
- If you require the absolute highest level of sensitivity for quantitative analysis, OPA is superior.^[12] It is also more convenient to work with in aqueous buffers. The main drawback is the need to handle a thiol reagent. For most routine applications, the sensitivity of fluorescamine is more than sufficient.

Q7: Can these alternative indicators be used in a tube-based visual test without a fluorometer?

A: No. Fluorescamine and OPA-based detection relies on the generation of a fluorescent signal that is invisible to the naked eye and must be measured by a dedicated instrument (a spectrofluorometer). They are not colorimetric reagents and cannot be used as simple visual replacements for ninhydrin.

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